5-ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O2S2/c1-2-12-7-8-14(23-12)24(21,22)16-9-13-17-18-19-20(13)11-5-3-10(15)4-6-11/h3-8,16H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRRQJYPZWPMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Sulfonamide Formation: The final step involves the reaction of the thiophene derivative with a sulfonamide reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Structural Features
The compound features a thiophene ring sulfonamide moiety, which is known for enhancing biological activity through various mechanisms. The incorporation of a tetrazole ring and a fluorophenyl group contributes to its pharmacological properties.
Anti-inflammatory Activity
Research indicates that compounds with a sulfonamide functional group can exhibit significant anti-inflammatory properties. In particular, studies have shown that derivatives similar to 5-ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
Case Study: COX-II Inhibition
A study published in ACS Omega highlighted the design of sulfonamide derivatives with potent COX-II inhibitory activity. The compound PYZ36 , structurally related to our target compound, demonstrated effective anti-inflammatory responses with an IC50 value indicating its potency against COX-II .
Anticancer Properties
The tetrazole moiety is often associated with anticancer activity due to its ability to interact with cellular targets involved in tumor growth. Research into similar tetrazole-containing compounds has shown promising results in destabilizing microtubules, a critical component of cancer cell structure.
Case Study: Microtubule Destabilization
A series of 1-aryl tetrazoles were synthesized and evaluated for their anticancer activity, revealing that these compounds could effectively induce apoptosis in cancer cells by disrupting microtubule dynamics . This suggests that This compound may possess similar properties worth exploring.
Antimicrobial Activity
Sulfonamides are well-documented for their antimicrobial effects. The combination of the sulfonamide group with the tetrazole ring may enhance the compound's ability to combat bacterial infections.
Research Insights
Studies focusing on related sulfonamide derivatives have reported significant antibacterial activity against various pathogens, indicating that our compound could be evaluated for similar effects .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| PYZ36 | COX-II Inhibition | 0.2 | |
| PYZ38 | Microtubule Destabilization | 0.15 | |
| Related Sulfonamides | Antimicrobial Activity | Varies |
Table 2: Structural Characteristics
| Feature | Description |
|---|---|
| Sulfonamide Group | Present |
| Tetrazole Ring | Present |
| Fluorophenyl Substituent | Present |
| Thiophene Ring | Present |
Mechanism of Action
The mechanism of action of 5-ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the tetrazole ring can participate in hydrogen bonding.
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiophene vs. Thiadiazole/Imidazole/Triazole: 5-Methyl-N-(1-phenylpropyl)-1,3,4-thiadiazole-2-sulfonamide (): Replaces thiophene with a 1,3,4-thiadiazole ring, introducing additional nitrogen atoms. Imidazole derivatives (): Compounds like Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate feature imidazole cores, which are more basic than thiophene, influencing solubility and pharmacokinetics .
Substituent Analysis
- Sulfonamide Nitrogen Substituents: N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiophene-2-sulfonamide (): Replaces the tetrazole-methyl group with a pyrazole-methyl and 4-fluorophenethyl chain. The pyrazole’s lower nitrogen content may reduce polarity compared to tetrazole .
Fluorine-Containing Groups :
- 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (): Shares the 4-fluorophenyl motif but positions it on a phenethylsulfonyl chain rather than a tetrazole-methyl group. This impacts spatial orientation and electronic effects .
Biological Activity
5-ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a compound that incorporates a thiophene ring, a sulfonamide group, and a tetrazole moiety. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The biological activity of this compound has not been extensively documented; however, related compounds and the structural components provide insights into its possible effects.
The mechanism of action of tetrazole derivatives generally involves modulation of various biochemical pathways. The planar structure of tetrazoles allows for effective receptor-ligand interactions through electron delocalization, which stabilizes electrostatic repulsion among negatively charged ions. This structural feature enhances the compound's interaction with biological targets.
Biochemical Pathways
Tetrazole-containing compounds have demonstrated a range of biological activities, including:
- Antibacterial
- Antifungal
- Antitumor
- Analgesic
- Anti-inflammatory
These activities are attributed to their ability to inhibit key enzymes and disrupt cellular processes .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest good bioavailability due to its lipid solubility. This characteristic is critical for effective absorption and distribution within biological systems.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other thiophene-based sulfonamides reveals its potential uniqueness in biological activity.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-(2-thienylthio) thiophene-2-sulfonamide | Structure | Strong inhibition of lactoperoxidase (IC50 = 3.4 nM) |
| 2-(benzoylaminomethyl)thiophene sulfonamide | Structure | Selective JNK inhibitor with neuroprotective effects |
| 5-thiophene-2-sulfonamide derivatives | Structure | Inhibition of carbonic anhydrase II |
The table illustrates that while various thiophene sulfonamides exhibit significant biological activities, the specific interactions and efficacy of this compound remain to be elucidated.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with thiophene derivatives. For example:
- Inhibition of Lactoperoxidase : A study demonstrated that certain thiophene sulfonamides can inhibit lactoperoxidase, an enzyme crucial for immune function. The strongest inhibitor showed an IC50 value of 3.4 nM, indicating potent activity .
- JNK Inhibition : Research on related compounds has revealed that thiophene sulfonamides can inhibit c-Jun N-terminal kinase (JNK), which plays a role in apoptosis and inflammation. These findings suggest that derivatives like this compound may also exhibit similar inhibitory effects .
- Carbonic Anhydrase Inhibition : Another study indicated that five-membered heterocyclic sulfonamides can selectively inhibit carbonic anhydrases, which are important for various physiological processes. This highlights the potential therapeutic applications of such compounds in treating conditions related to enzyme dysfunction .
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-ethyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use glacial acetic acid with sodium acetate as a catalyst for cyclization and sulfonamide bond formation, as demonstrated in analogous thiophene-sulfonamide syntheses .
- Purification : Recrystallization from dioxane or ethanol is effective for isolating pure crystalline products, as reported for structurally related sulfonamides .
- Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm intermediate formation .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis : Use -NMR and -NMR to verify the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the thiophene-sulfonamide backbone (δ ~6.8–7.0 ppm for thiophene protons) .
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and compare bond lengths/angles with structurally characterized analogs (e.g., fluorophenyl-thiazole derivatives) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., expected [M+H] for CHFNOS) .
Advanced Research Questions
Q. What in vitro assays are recommended to evaluate the biological activity of this compound against specific cancer cell lines?
Methodological Answer:
- Cell Viability Assays : Use the NCI-60 panel for broad-spectrum antitumor screening, as applied to 5-phenyl-1,3-thiazole-4-sulfonamide derivatives .
- Mechanistic Studies :
- Dose-Response Curves : Calculate IC values across multiple concentrations (e.g., 0.1–100 µM) and compare with reference drugs (e.g., doxorubicin) .
Q. How can molecular docking studies be designed to predict the interaction between this sulfonamide derivative and target enzymes like carbonic anhydrase?
Methodological Answer:
- Target Selection : Prioritize isoforms like hCA-II or hCA-IX, which are known to bind sulfonamides .
- Docking Workflow :
- Protein Preparation : Retrieve the crystal structure (e.g., PDB ID: 3KS3 for hCA-II) and remove water/ligands.
- Ligand Preparation : Generate 3D conformers of the compound and assign protonation states at physiological pH.
- Binding Site Analysis : Use AutoDock Vina or Schrödinger Glide to simulate binding poses, focusing on interactions with Zn in the active site .
- Validation : Compare docking scores (-ΔG) with known inhibitors (e.g., acetazolamide) and validate via molecular dynamics simulations .
Q. How should researchers address contradictions in biological activity data across different studies?
Methodological Answer:
- Experimental Replication : Repeat assays under standardized conditions (e.g., same cell line passages, serum concentrations) .
- Structural Confounds : Verify compound purity (>95% via HPLC) and rule out degradation products .
- Contextual Factors : Account for cell-line-specific expression of targets (e.g., differential hCA-IX levels in hypoxic vs. normoxic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
